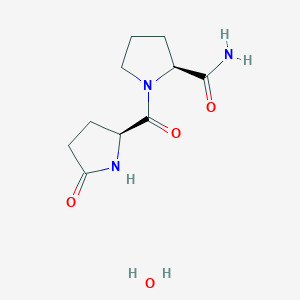
pGlu-Pro-NH~2~
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound pGlu-Pro-NH~2~ is a peptide derivative known for its role as an antagonist of the thyrotropin-releasing hormone (TRH). This compound is structurally related to TRH, which is a tripeptide consisting of pyroglutamyl-histidyl-prolineamide. The modification in pGlu-Pro-NH~2~ involves the substitution of histidine with proline, which significantly alters its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-NH~2~ typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, pyroglutamic acid, to the resin. Subsequent amino acids, in this case, proline, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of pGlu-Pro-NH~2~ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
pGlu-Pro-NH~2~ undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions are less common but can involve the amide bond, resulting in the formation of amines.
Substitution: Substitution reactions can occur at the pyroglutamic acid residue, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
pGlu-Pro-NH~2~ has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological functions of TRH and its analogs.
pGlu-Pro-NH~2~ is explored for its potential therapeutic applications, particularly in modulating the cholinergic system in the brain.Mechanism of Action
pGlu-Pro-NH~2~ exerts its effects by binding to an allosteric site on the thyrotropin-releasing hormone receptor (TRH-R). This binding inhibits the receptor’s activity, thereby antagonizing the effects of TRH. The molecular targets involved include the extracellular domain of the TRH-R, where pGlu-Pro-NH~2~ exhibits high-affinity binding. This interaction disrupts the normal signaling pathways mediated by TRH, leading to altered cholinergic activity in the brain .
Comparison with Similar Compounds
Similar Compounds
pGlu-His-Pro-NH~2~ (TRH): The parent compound, which has a histidine residue instead of proline.
pGlu-Glu-Pro-NH~2~: Another analog with a glutamic acid residue replacing histidine.
pGlu-βGlu-Pro-NH~2~: A derivative with β-glutamic acid instead of histidine.
Uniqueness
pGlu-Pro-NH~2~ is unique due to its specific antagonistic activity on the TRH receptor, which is not observed in the parent compound or other analogs. This makes it a valuable tool for studying the cholinergic system and potential therapeutic applications .
Properties
CAS No. |
188983-70-2 |
|---|---|
Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1 |
InChI Key |
AUWZJONTXIXKMB-LEUCUCNGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N.O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)


![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)



![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
